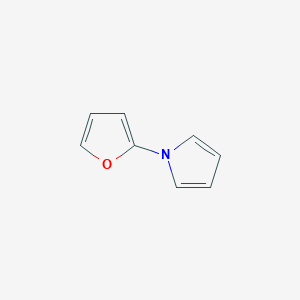
1-(2-Furyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furyl)pyrrole is a heterocyclic organic compound that has been studied extensively due to its unique properties and potential applications in various fields of research. This compound is also known as furfurylpyrrole or FFP and is synthesized by the reaction of furfural and pyrrole. The purpose of
Wirkmechanismus
The mechanism of action of 1-(2-Furyl)pyrrole is not fully understood. However, it is believed that this compound acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been observed in studies of the inhibition of acetylcholinesterase activity.
Biochemische Und Physiologische Effekte
1-(2-Furyl)pyrrole has been shown to have a variety of biochemical and physiological effects. In studies of its inhibition of acetylcholinesterase activity, this compound has been shown to increase the levels of acetylcholine in the brain. This effect has been linked to improved cognitive function and memory retention. Additionally, 1-(2-Furyl)pyrrole has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Furyl)pyrrole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a variety of potential applications in various fields of research. However, one limitation of using 1-(2-Furyl)pyrrole is its potential toxicity. This compound has been shown to be toxic to some cell lines, and caution should be exercised when handling it in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Furyl)pyrrole. One potential direction is the synthesis of novel derivatives of this compound for use in various fields of research. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Furyl)pyrrole and its potential applications in the treatment of various diseases. Finally, studies are needed to fully understand the potential toxicity of this compound and its effects on various cell lines.
Synthesemethoden
The synthesis of 1-(2-Furyl)pyrrole involves the reaction of furfural and pyrrole in the presence of a catalyst. This reaction is carried out in an organic solvent such as ethanol or toluene and requires heating to a temperature of 100-120°C. The yield of this reaction is typically around 60-70%, and the product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Furyl)pyrrole has been studied extensively for its potential applications in various fields of research. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other heterocyclic compounds. In the field of material science, 1-(2-Furyl)pyrrole has been used as a monomer for the synthesis of conductive polymers. In the field of biochemistry, this compound has been studied for its potential as an inhibitor of enzyme activity.
Eigenschaften
CAS-Nummer |
104792-12-3 |
|---|---|
Produktname |
1-(2-Furyl)pyrrole |
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
1-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H |
InChI-Schlüssel |
PIEDMCUUVINKHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CO2 |
Kanonische SMILES |
C1=CN(C=C1)C2=CC=CO2 |
Synonyme |
1H-Pyrrole,1-(2-furanyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



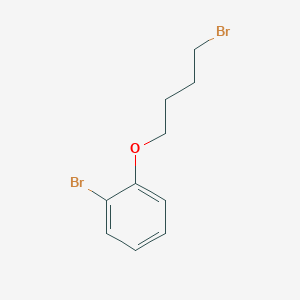
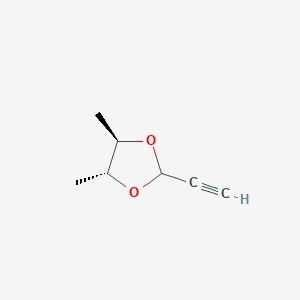
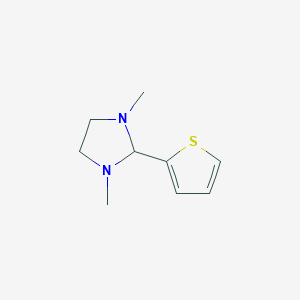
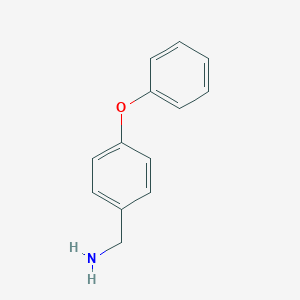
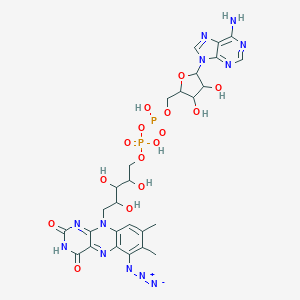
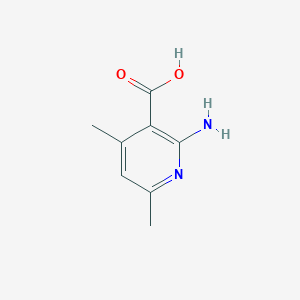
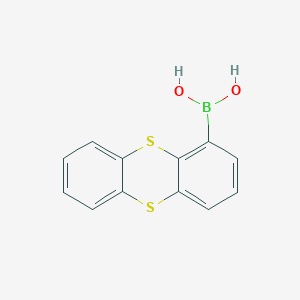
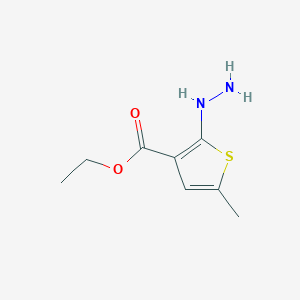
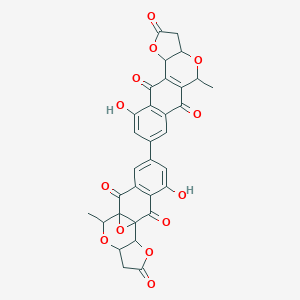
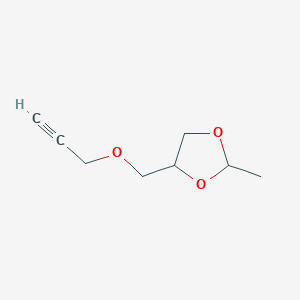
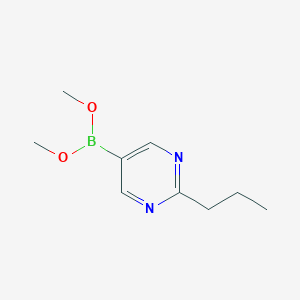
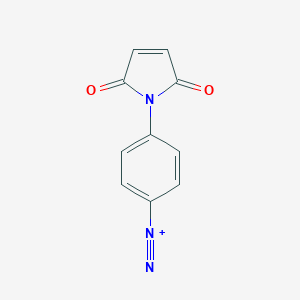
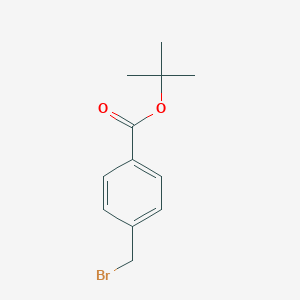
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)